molecular formula C18H16N2O4S B2979667 4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 2034468-68-1

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No.: B2979667
CAS No.: 2034468-68-1
M. Wt: 356.4
InChI Key: KOIVACSYFQVLSQ-UHFFFAOYSA-N
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Description

4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one: . This compound features a chromen-2-one core, a pyrrolidinyl group, and a thiazolyl moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidinyl and thiazolyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chromen-2-one core can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the pyrrolidinyl group to yield reduced analogs.

  • Substitution: : The thiazolyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the chromen-2-one core.

  • Reduction: : Reduced analogs of the pyrrolidinyl group.

  • Substitution: : Substituted thiazolyl derivatives.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including antimicrobial and antitumor properties.

  • Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: : It can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(2-oxo-2-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The thiazolyl group, in particular, is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other thiazole and chromen-2-one derivatives. Similar compounds include:

  • Thiazolyl-pyrazole derivatives: : Known for their biological activities, including anticancer properties.

  • Aminobenzenesulfonamides: : Organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring.

Properties

IUPAC Name

4-[2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-16(20-7-5-12(10-20)18-19-6-8-25-18)11-23-15-9-17(22)24-14-4-2-1-3-13(14)15/h1-4,6,8-9,12H,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIVACSYFQVLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NC=CS2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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